5-Methyl-3'-deoxyuridine
5-Methyl-3'-deoxyuridine
Brand Name:
Vulcanchem
CAS No.:
7084-29-9
VCID:
VC21210894
InChI:
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1
SMILES:
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O
Molecular Formula:
C10H14N2O5
Molecular Weight:
242.23 g/mol
5-Methyl-3'-deoxyuridine
CAS No.: 7084-29-9
Cat. No.: VC21210894
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7084-29-9 |
|---|---|
| Molecular Formula | C10H14N2O5 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 |
| Standard InChI Key | UYUWZFRYAAHPDN-LKEWCRSYSA-N |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O |
| SMILES | CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O |
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